11-cis-Retinoic acid

Description

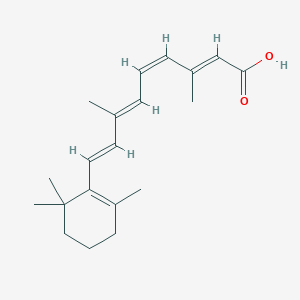

Structure

3D Structure

Properties

Molecular Formula |

C20H28O2 |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14+ |

InChI Key |

SHGAZHPCJJPHSC-JPXMXQIXSA-N |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 11-cis-Retinoic Acid: Discovery, Synthesis, and Biological Role

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-cis-Retinoic acid, a geometric isomer of retinoic acid, represents a nuanced player in the complex world of retinoid signaling. While often overshadowed by its all-trans and 9-cis counterparts, understanding its unique properties is crucial for a comprehensive grasp of retinoid biology and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, chemical and biological synthesis, and the current understanding of the biological role and signaling pathways of 11-cis-retinoic acid. Detailed experimental protocols for its synthesis and quantification, along with a thorough analysis of its interaction with nuclear receptors, are presented to serve as a valuable resource for researchers in the field.

Discovery and Historical Context

The history of 11-cis-retinoic acid is intrinsically linked to the broader discoveries within the retinoid family, primarily driven by research into the visual cycle. While the initial focus was on retinol (Vitamin A) and its aldehyde form, retinal, the significance of different isomers became apparent with the work of George Wald, who received the Nobel Prize in 1967 for his discoveries concerning the primary physiological and chemical visual processes in the eye.[1] The critical role of 11-cis-retinal as the chromophore of rhodopsin, the light-sensitive molecule in the retina, was a landmark discovery.[2]

The discovery of all-trans-retinoic acid as a potent regulator of gene expression, and the subsequent identification of its nuclear receptors, the Retinoic Acid Receptors (RARs), shifted the focus of retinoid research beyond vision to areas like embryonic development and cellular differentiation.[3][4] While all-trans-retinoic acid and, later, 9-cis-retinoic acid were identified as the primary endogenous ligands for RARs and Retinoid X Receptors (RXRs) respectively, the existence and biological relevance of other isomers like 11-cis-retinoic acid remained less explored.

Endogenous 11-cis-retinoids are primarily associated with the retinal pigment epithelium (RPE), where they are synthesized as part of the visual cycle.[1] The direct identification and quantification of endogenous 11-cis-retinoic acid in various tissues have been challenging due to its low abundance and the technical difficulty of separating and detecting different retinoic acid isomers. However, advancements in techniques like high-performance liquid chromatography (HPLC) and tandem mass spectrometry have enabled the detection of various retinoic acid isomers in biological samples, suggesting a more complex in vivo retinoid profile than previously appreciated.[5][6][7] The in vivo isomerization of retinoic acids further complicates the picture, as administered isomers can be rapidly converted to other forms within the body.[8][9]

Synthesis of 11-cis-Retinoic Acid

The synthesis of 11-cis-retinoids is challenging due to the inherent instability of the 11-cis double bond, which is sterically hindered and energetically less favorable than the all-trans configuration.[6] Exposure to light, heat, or acidic/basic conditions can easily lead to isomerization.[6]

Chemical Synthesis

A successful and stereoselective method for the synthesis of 11-cis-retinoids is the zinc-mediated semi-hydrogenation of an 11-yne-retinoid precursor.[1] This non-photochemical approach offers good yields and high stereoselectivity. The general scheme involves the reduction of a carbon-carbon triple bond at the C11-C12 position to a Z (cis) double bond using activated zinc dust.

Experimental Protocol: Zinc-Mediated Semi-Hydrogenation of an 11-yne-retinoid Precursor for 11-cis-Retinol (Adaptable for 11-cis-Retinoic Acid)

This protocol is adapted from the work of Nakanishi et al. and can be modified to yield 11-cis-retinoic acid by starting with an appropriate 11-yne-retinoic acid ester precursor followed by saponification.

Materials:

-

11-yne-retinoid precursor

-

Zinc dust

-

Copper (II) sulfate (CuSO₄)

-

Silver nitrate (AgNO₃)

-

Isopropanol and water (or other suitable solvent)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Activation of Zinc:

-

Stir zinc dust (10 eq) in an aqueous solution of CuSO₄ (0.1 eq) and AgNO₃ (0.05 eq) for 30 minutes at room temperature.

-

Filter the activated zinc and wash sequentially with water, acetone, and ether.

-

Dry the activated zinc under vacuum.[6]

-

-

Reaction Setup:

-

Immediately transfer the freshly activated zinc to the reaction solvent (e.g., a mixture of isopropanol and water).

-

Add a solution of the 11-yne-retinoid precursor (1 eq) in isopropanol to the activated zinc suspension.[6]

-

-

Reaction:

-

Stir the mixture vigorously at room temperature. The reaction should be carried out in the dark to prevent photoisomerization.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. A typical reaction time is around 20-24 hours.[6]

-

-

Workup:

-

Once the reaction is complete, filter the mixture through Celite, washing with diethyl ether and water.

-

Separate the organic phase, wash with saturated NaCl solution, and dry over anhydrous Na₂SO₄.[6]

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

The resulting 11-cis-retinoid can be further purified by column chromatography.[6]

-

For the synthesis of 11-cis-retinoic acid, an 11-yne-retinoic acid ester would be used as the starting material. The final step would involve the saponification of the ester to yield the carboxylic acid.

Enzymatic Synthesis

The primary site of endogenous 11-cis-retinoid synthesis is the retinal pigment epithelium (RPE) as part of the visual cycle.[1] The key enzyme responsible for the isomerization of all-trans-retinyl esters to 11-cis-retinol is RPE65.[10] This is followed by the oxidation of 11-cis-retinol to 11-cis-retinal by 11-cis-retinol dehydrogenases (RDHs). While this pathway produces 11-cis-retinal, the subsequent oxidation to 11-cis-retinoic acid in the RPE is not a major reported pathway.

A secondary, or "non-canonical," visual cycle exists in Müller cells of the retina, which also produces 11-cis-retinoids.[10] This pathway involves a different isomerase, dihydroceramide desaturase (DES1), and a specific esterifying enzyme, multifunctional O-acyltransferase (MFAT), which drives the reaction towards the formation of 11-cis-retinyl esters.[10]

The direct enzymatic synthesis of 11-cis-retinoic acid from its precursors in tissues other than the eye has not been extensively characterized. The in vivo presence of 11-cis-retinoic acid is likely a result of the isomerization of other retinoic acid isomers or the oxidation of 11-cis-retinal that may diffuse from the retina.

Signaling Pathways and Biological Activity

The biological effects of retinoic acid are primarily mediated by its binding to and activation of nuclear retinoic acid receptors (RARs), which belong to the steroid/thyroid hormone receptor superfamily.[3][4] RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[3][4]

While all-trans-retinoic acid is a well-established ligand for all three RAR subtypes (α, β, and γ), and 9-cis-retinoic acid is a ligand for both RARs and RXRs, the specific interaction of 11-cis-retinoic acid with these receptors is less clear. Studies have shown that among various stereoisomers of retinoic acid, only 9-cis-retinoic acid effectively competes for binding to RXRs.[11] This suggests that 11-cis-retinoic acid is not a primary ligand for RXRs.

The binding affinity of 11-cis-retinoic acid to RARs has not been as extensively quantified as that of all-trans- and 9-cis-retinoic acid. However, given the structural similarities, it is plausible that 11-cis-retinoic acid can bind to and activate RARs, although potentially with different affinity and efficacy compared to the all-trans isomer. The in vivo biological activity of 11-cis-retinoic acid is complicated by its potential isomerization to the more stable all-trans form.[8][9] This makes it difficult to definitively attribute observed biological effects solely to the 11-cis isomer.

Quantitative Data

Summarizing the available quantitative data is essential for a comparative understanding of the different retinoic acid isomers.

| Parameter | Value | Isomer(s) | Receptor(s) | Reference |

| Binding Affinity (Kd) | 15.7 nM | 9-cis-RA | RXRα | [11] |

| 18.3 nM | 9-cis-RA | RXRβ | [11] | |

| 14.1 nM | 9-cis-RA | RXRγ | [11] | |

| 0.2-0.7 nM | all-trans-RA, 9-cis-RA | RARs | [11] | |

| EC50 for Transcriptional Activation | 3-20 nM | 9-cis-RA | GAL4-RXR, GAL4-RAR | [11] |

| Endogenous Levels (Rat Serum) | 2 ng/ml | all-trans-RA | N/A | [8] |

| 1.8 ng/ml | 13-cis-RA | N/A | [8] | |

| Not detected | 9-cis-RA | N/A | [8] |

Experimental Protocols

Quantification of 11-cis-Retinoic Acid in Biological Samples

The accurate quantification of 11-cis-retinoic acid in biological tissues and fluids is critical for understanding its physiological roles. This requires sensitive and specific analytical methods that can separate it from other isomers.

Protocol: LC-MS/MS for Retinoic Acid Isomer Quantification

This protocol is a general guideline based on established methods for retinoid analysis.[5][6][7]

Materials:

-

Tissue or plasma sample

-

Internal standard (e.g., deuterated or ¹³C-labeled retinoic acid isomer)

-

Hexane

-

Methanol

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system with a suitable C18 or specialized column for retinoid separation

Procedure:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer.

-

Add the internal standard to the homogenate or plasma.

-

Perform a liquid-liquid extraction with hexane to separate the retinoids. Multiple extractions may be necessary for optimal recovery.

-

-

Chromatographic Separation:

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample onto the LC column.

-

Use a gradient elution with a mobile phase consisting of acetonitrile and water with a small percentage of formic acid to achieve separation of the retinoic acid isomers.

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in negative ion mode.

-

Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to specifically detect and quantify each isomer based on its precursor and product ion masses.

-

Future Directions and Conclusion

The study of 11-cis-retinoic acid is an emerging area within retinoid research. While much is known about the synthesis and function of 11-cis-retinal in the visual cycle, the specific biological roles of 11-cis-retinoic acid remain to be fully elucidated. Key areas for future research include:

-

Definitive Quantification: More extensive studies are needed to accurately quantify endogenous levels of 11-cis-retinoic acid in various tissues under different physiological and pathological conditions.

-

Receptor Binding and Activation: Precise determination of the binding affinities and activation potentials of 11-cis-retinoic acid for the different RAR subtypes is crucial.

-

Unique Biological Functions: Research should focus on identifying biological processes that are specifically regulated by 11-cis-retinoic acid, independent of its isomerization to all-trans-retinoic acid.

-

Therapeutic Potential: A better understanding of the unique properties of 11-cis-retinoic acid could lead to the development of novel retinoid-based therapies with improved efficacy and reduced side effects.

References

- 1. columbia.edu [columbia.edu]

- 2. All-trans retinoic acid induced gene expression and growth inhibition in head and neck cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 11-cis-retinol and Its Incorporation into FeO Nano Particles | Undergraduate Research Journal [epubs.utah.edu]

- 4. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 5. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Effects of all-trans and 9-cis retinoic acid on differentiating human neural stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

The Biological Role of 11-cis-Retinoic Acid in Vision: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vertebrate visual cycle is a complex and essential biochemical pathway responsible for the regeneration of the light-sensitive chromophore, 11-cis-retinal. While the roles of 11-cis-retinal and its precursor, 11-cis-retinol, are well-established, the biological significance of another potential metabolite, 11-cis-retinoic acid, remains an area of active investigation. This technical guide provides an in-depth overview of the canonical and cone-specific visual cycles, explores the known functions of retinoic acid isomers in the retina, and delves into the putative role of 11-cis-retinoic acid. Drawing upon existing literature, this document summarizes quantitative data, details relevant experimental protocols, and presents signaling pathways to serve as a comprehensive resource for professionals in vision research and drug development.

Introduction: The Central Role of Retinoids in Vision

Vision is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal within the photoreceptor cells of the retina.[1][2] To sustain vision, 11-cis-retinal must be continuously regenerated through a series of enzymatic reactions known as the visual cycle. This process primarily occurs in the retinal pigment epithelium (RPE) and, for cones, also involves Müller glial cells.[3][4] Retinoic acid, a metabolite of vitamin A, is a potent signaling molecule that regulates gene expression in a wide range of biological processes, including embryonic eye development.[5][6] While the all-trans and 9-cis isomers of retinoic acid are known to be active ligands for nuclear retinoic acid receptors (RARs), the specific role of 11-cis-retinoic acid in the visual process is not yet fully elucidated.[6][7] This guide will explore the established pathways of retinoid metabolism in vision and discuss the potential synthesis, function, and degradation of 11-cis-retinoic acid.

The Visual Cycles: Canonical and Cone-Specific Pathways

There are two primary visual cycles that ensure a continuous supply of 11-cis-retinal to photoreceptors: the canonical visual cycle, which serves both rods and cones, and a specialized, faster cycle dedicated to cones.

The Canonical Visual Cycle

The canonical visual cycle is a multi-step process involving both photoreceptor outer segments and the RPE.[8][9]

-

Photoisomerization and Release: Upon photon absorption, 11-cis-retinal bound to opsin isomerizes to all-trans-retinal, triggering the phototransduction cascade.[10] The all-trans-retinal is then released from opsin.

-

Reduction and Transport: In the photoreceptor outer segment, all-trans-retinal is reduced to all-trans-retinol by retinol dehydrogenases (RDHs), primarily RDH8.[11][12] All-trans-retinol is then transported from the photoreceptors to the RPE, a process facilitated by interphotoreceptor retinoid-binding protein (IRBP).[13]

-

Esterification and Isomerization: Within the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT).[14][15] These esters are the substrate for the key enzyme of the visual cycle, RPE65, which converts them to 11-cis-retinol.[16]

-

Oxidation and Transport: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases, such as RDH5.[11] The newly synthesized 11-cis-retinal is transported back to the photoreceptor outer segments via IRBP to regenerate the visual pigment.[13]

The Cone-Specific Visual Cycle

Cones, responsible for vision in bright light, have a much higher demand for chromophore regeneration than rods.[17] To meet this demand, a secondary, faster visual cycle exists that involves Müller glial cells.[3][15]

-

Müller Cell Involvement: In this pathway, all-trans-retinol from cones is taken up by Müller cells.

-

Isomerization and Esterification: Within Müller cells, all-trans-retinol is converted to 11-cis-retinol. This process is thought to involve a retinol isomerase, dihydroceramide desaturase 1 (DES1), and a specific 11-cis-retinyl ester synthase, multifunctional O-acyltransferase (MFAT), which drives the reaction towards the formation of 11-cis-retinyl esters.[15][18]

-

Transport and Oxidation in Cones: 11-cis-retinol is then transported from Müller cells to cones, where it is oxidized to 11-cis-retinal in the cone outer segments, ready for pigment regeneration.[17]

The Putative Role of 11-cis-Retinoic Acid in Vision

While not a direct intermediate in the known visual cycles, the existence and potential function of 11-cis-retinoic acid in the retina is a topic of scientific interest. Its role is likely to be in signaling rather than in chromophore regeneration.

Potential Synthesis of 11-cis-Retinoic Acid

The synthesis of retinoic acid from retinal is catalyzed by retinaldehyde dehydrogenases (RALDHs), also known as aldehyde dehydrogenases 1A (ALDH1A).[1] Several isoforms of RALDH are expressed in the retina. While these enzymes show a high specificity for all-trans-retinal and 9-cis-retinal, their activity with 11-cis-retinal is less characterized.[19] However, some alcohol dehydrogenases (ADHs), which can also oxidize retinaldehydes, have been shown to efficiently use 11-cis-retinoids as substrates.[2] This suggests that the enzymatic machinery capable of producing 11-cis-retinoic acid from 11-cis-retinal may be present in the retina.

Potential Signaling Function via Retinoic Acid Receptors (RARs)

Retinoic acid exerts its biological effects by binding to nuclear receptors, RARs and retinoid X receptors (RXRs), which act as ligand-activated transcription factors.[7][20] The RARs are known to bind all-trans- and 9-cis-retinoic acid with high affinity.[21] While the binding of 11-cis-retinoic acid to RARs has not been extensively studied, its structural similarity to other active isomers suggests it could potentially act as a ligand. If 11-cis-retinoic acid can bind to and activate RARs, it could participate in the regulation of gene expression in retinal cells, influencing processes such as photoreceptor development, differentiation, and survival.[22]

Potential Degradation of 11-cis-Retinoic Acid

The intracellular concentration of retinoic acid is tightly regulated by the cytochrome P450 family 26 (CYP26) enzymes, which hydroxylate and inactivate retinoic acid.[3][13][14] CYP26 enzymes are known to metabolize all-trans- and 9-cis-retinoic acid.[16] It is plausible that these enzymes could also recognize and degrade 11-cis-retinoic acid, thereby controlling its potential signaling activity in the retina.

Quantitative Data on Retinoids in the Visual Cycle

Quantitative analysis of retinoid levels is crucial for understanding the dynamics of the visual cycle. The following tables summarize available data on retinoid concentrations in ocular tissues, primarily from studies on mouse models. Data for 11-cis-retinoic acid is currently not available in the literature, highlighting a key area for future research.

Table 1: Retinoid Levels in Wild-Type and 11-cis-RDH Knockout Mice

| Retinoid | Genotype | Condition | Concentration (pmol/eye) | Reference |

| 11-cis-Retinal | +/+ | Dark-adapted | ~150 | [23][24] |

| -/- | Dark-adapted | ~150 | [23][24] | |

| all-trans-Retinyl Esters | +/+ | Dark-adapted | ~50 | [23][24] |

| -/- | Dark-adapted | ~200 | [23][24] | |

| 11-cis-Retinyl Esters | +/+ | Dark-adapted | < 5 | [23][24] |

| -/- | Dark-adapted | ~100 | [23][24] | |

| 11-cis-Retinol | +/+ | Dark-adapted | Not detected | [23][24] |

| -/- | Dark-adapted | ~20 | [23][24] |

Table 2: Kinetic Parameters of Retinoid Metabolizing Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |

| RDH10 | 11-cis-Retinol | 0.83 | 11.1 | |

| MFAT | 11-cis-Retinol | 1.6 | 1300 | |

| MFAT | all-trans-Retinol | 11 | 140 |

Key Experimental Protocols

The study of retinoid metabolism and signaling in the retina employs a variety of specialized techniques. Below are detailed methodologies for key experiments.

Retinoid Extraction and HPLC Analysis

This protocol is for the separation and quantification of retinoid isomers from ocular tissues.

Protocol:

-

Sample Preparation: Eviscerate and homogenize ocular tissue in a suitable buffer (e.g., MOPS buffer with 10 mM hydroxylamine to form retinal oximes). All steps should be performed under dim red light to prevent photoisomerization.

-

Extraction: Perform a liquid-liquid extraction using an organic solvent such as hexane. Centrifuge to separate the phases and collect the organic layer.

-

Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen or argon. Reconstitute the dried retinoids in the HPLC mobile phase.

-

HPLC Separation:

-

Normal-Phase HPLC: A silica column with a mobile phase of hexane containing a small percentage of a polar solvent (e.g., dioxane or isopropanol) is typically used to separate nonpolar isomers like retinyl esters and retinal oximes.

-

Reverse-Phase HPLC: A C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., sodium acetate) is used for separating more polar retinoids like retinol and retinoic acid.[15]

-

-

Detection and Quantification: Retinoids are detected by their UV absorbance at specific wavelengths (e.g., 325 nm for retinol, 360 nm for retinal oximes).[23] Quantification is achieved by comparing the peak areas to those of known standards. For higher sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS/MS).

In Vitro Opsin Activation Assay

This assay measures the ability of a retinoid to activate or inactivate opsin by measuring the activation of the G-protein transducin.

Protocol:

-

Preparation of Opsin: Express and purify the desired opsin (e.g., rod or cone opsin) from a cell culture system (e.g., HEK293 cells).

-

Transducin Activation Assay:

-

Incubate the purified opsin with purified transducin and [³⁵S]GTPγS.

-

Add the retinoid of interest (e.g., 11-cis-retinoic acid) to the reaction mixture.

-

The activation of transducin is measured by the binding of [³⁵S]GTPγS, which can be quantified by scintillation counting after separating the protein-bound and free nucleotide.

-

An increase in [³⁵S]GTPγS binding indicates that the retinoid is an agonist, while a decrease suggests it is an inverse agonist.[12]

-

In Vitro Retinal Dehydrogenase (RALDH) Activity Assay

This assay measures the enzymatic conversion of a retinaldehyde substrate to its corresponding retinoic acid.

Protocol:

-

Enzyme Source: Use a cell lysate or purified recombinant RALDH enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, the cofactor NAD⁺, and the retinaldehyde substrate (e.g., 11-cis-retinal).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Extraction and Analysis: Stop the reaction and extract the retinoids as described in the HPLC protocol.

-

Quantification: Analyze the extract by HPLC to quantify the amount of retinoic acid produced.

Conclusion and Future Directions

The biological role of 11-cis-retinoic acid in vision remains an underexplored area of retinal biochemistry. While the visual cycle's core components and pathways are well-understood, the potential for alternative retinoid signaling molecules to modulate retinal function is significant. The presence of enzymes in the retina capable of synthesizing 11-cis-retinoic acid, coupled with the established roles of other retinoic acid isomers in regulating gene expression, provides a strong rationale for further investigation.

Future research should focus on:

-

Detection and Quantification: Developing sensitive analytical methods to determine if 11-cis-retinoic acid is endogenously present in the retina and RPE and at what concentrations.

-

Receptor Binding Studies: Assessing the binding affinity of 11-cis-retinoic acid for the different RAR and RXR isoforms.

-

Functional Assays: Investigating the effects of 11-cis-retinoic acid on gene expression in retinal cell cultures and its impact on photoreceptor function and survival in animal models.

A deeper understanding of the complete retinoid metabolic and signaling network in the retina, including the potential role of 11-cis-retinoic acid, will be critical for the development of novel therapeutic strategies for a range of retinal diseases.

References

- 1. Retinoic acid biosynthesis catalyzed by retinal dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The specificity of alcohol dehydrogenase with cis-retinoids. Activity with 11-cis-retinol and localization in retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of CYP26 enzymes in retinoic acid clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 7. Occurrence of 11-cis-retinal-binding protein restricted to the retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Occurrence of a binding protein for 11-cis-retinal in retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. The role of CYP26 enzymes in retinoic acid clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Retinal dehydrogenase - Wikipedia [en.wikipedia.org]

- 19. news-medical.net [news-medical.net]

- 20. pnas.org [pnas.org]

- 21. Dual-substrate specificity short chain retinol dehydrogenases from the vertebrate retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Disruption of the 11-cis-retinol dehydrogenase gene leads to accumulation of cis-retinols and cis-retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

11-cis-Retinoic Acid: An In-depth Technical Guide on a Niche Vitamin A Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential lipid-soluble molecules that play critical roles in a vast array of physiological processes, including vision, embryonic development, immune function, and cellular differentiation.[1] The biological activity of vitamin A is mediated by its various metabolites, primarily all-trans-retinoic acid (atRA), which functions as a potent signaling molecule by activating nuclear retinoic acid receptors (RARs).[2] While atRA is the most studied metabolite, a spectrum of isomers exists, each with potentially unique biochemical properties and functions.[3] This guide focuses on 11-cis-retinoic acid, a less-abundant geometric isomer. While its direct biological roles are not as extensively characterized as other isomers, understanding its metabolic origin, particularly its link to the visual cycle, provides a crucial piece in the complex puzzle of retinoid homeostasis.

Biochemical Synthesis and Metabolism

The synthesis of 11-cis-retinoids is most famously associated with the canonical visual cycle, a series of enzymatic reactions essential for regenerating the visual chromophore, 11-cis-retinal, required for light detection in photoreceptor cells.[4][5] The formation of 11-cis-retinoic acid is intrinsically linked to this pathway as a downstream metabolite of 11-cis-retinal.

The Canonical Visual Cycle Pathway in the Retinal Pigment Epithelium (RPE)

The classical visual cycle is a well-established pathway occurring in the retinal pigment epithelium (RPE) that regenerates the 11-cis-retinal chromophore for both rod and cone photoreceptors.[4][6]

-

Esterification : All-trans-retinol, transported from the circulation to the RPE, is esterified to form all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT).[4][7] This step is crucial for creating the substrate for the key isomerization reaction.

-

Isomerization and Hydrolysis : The retinal pigment epithelium-specific 65 kDa protein (RPE65) acts as an isomerohydrolase, converting all-trans-retinyl esters into 11-cis-retinol.[4][8] This reaction couples the energetically unfavorable trans-to-cis isomerization with the favorable hydrolysis of the ester bond.

-

Oxidation to 11-cis-retinal : 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases (RDHs), primarily RDH5.[4][9] This product, 11-cis-retinal, is the chromophore that is transported back to the photoreceptors to bind with opsin, forming rhodopsin.

-

Formation of 11-cis-Retinoic Acid : 11-cis-retinal that is not used for chromophore regeneration can be further oxidized, presumably by retinal dehydrogenases (RALDHs), to form 11-cis-retinoic acid.[10] This represents a terminal step in this branch of the pathway, as the oxidation of retinaldehyde to retinoic acid is irreversible.[10]

The Non-Canonical Visual Cycle in Müller Cells

A secondary, or non-canonical, visual cycle has been identified in retinal Müller cells, which is thought to be particularly important for supplying chromophore to cone photoreceptors for vision in bright light.[11]

-

Equilibrium Isomerization : This pathway utilizes dihydroceramide desaturase (DES1) as an isomerase, which catalyzes the equilibrium isomerization of all-trans-retinol to a mixture of cis-retinol isomers, including 11-cis-retinol.[11]

-

Esterification : To drive the reaction towards the 11-cis form, the enzyme multifunctional O-acyltransferase (MFAT) specifically esterifies 11-cis-retinol, effectively removing it from the equilibrium and creating a pool of 11-cis-retinyl esters.[11][12]

From these precursors, 11-cis-retinoic acid can be formed through subsequent hydrolysis and oxidation steps analogous to those in the RPE.

Biological Function and Signaling Interaction

The primary mechanism of action for retinoic acids is the regulation of gene transcription through nuclear receptors. There are two families of retinoid nuclear receptors: the Retinoic Acid Receptors (RARs: α, β, γ) and the Retinoid X Receptors (RXRs: α, β, γ).[2] These receptors function as ligand-activated transcription factors. RARs typically heterodimerize with RXRs, and this complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[2][13]

-

All-trans-RA is a high-affinity ligand for all three RAR subtypes.[13]

-

9-cis-RA is a stereoisomer that can bind and activate both RARs and RXRs.[13][14]

The binding of a ligand like atRA or 9-cis-RA to the RAR partner of the heterodimer induces a conformational change. This change leads to the dissociation of co-repressor proteins and the recruitment of co-activator proteins, initiating gene transcription.[2]

Studies investigating the binding of various retinoic acid isomers to these receptors have shown that 11-cis-retinoic acid is not an effective ligand for either RARs or RXRs .[14] This suggests that unlike atRA and 9-cis-RA, 11-cis-RA does not directly participate in this classical signaling pathway. Its biological significance may lie in its role as a metabolic intermediate or in yet-to-be-discovered signaling pathways.

References

- 1. Retinoic acid - Wikipedia [en.wikipedia.org]

- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 3. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 11-cis and all-trans retinols can activate rod opsin: Rational design of the visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Retinoic acid receptor α1 variants, RARα1ΔB and RARα1ΔBC, define a new class of nuclear receptor isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

The Inert Isomer: An In-Depth Technical Guide on the Function of 11-cis-Retinoic Acid in Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that orchestrates a vast array of cellular processes, primarily through the regulation of gene transcription. While all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9-cis-RA) are well-established as the biologically active ligands for the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), the role of other isomers, such as 11-cis-retinoic acid, is less understood. This technical guide provides a comprehensive analysis of the function of 11-cis-retinoic acid in gene transcription. Based on available scientific evidence, this document demonstrates that 11-cis-retinoic acid is not a significant direct regulator of gene transcription via the canonical RAR/RXR pathway. Its limited role is attributed to its extremely low binding affinity for both RAR and RXR nuclear receptors. This guide will delve into the molecular mechanisms of retinoid signaling, present the quantitative data that substantiates the inactivity of 11-cis-retinoic acid, and detail the experimental protocols used to elucidate the transcriptional activities of retinoid isomers.

Introduction: The Retinoid Signaling Paradigm

Retinoids, a class of compounds derived from vitamin A, are essential for a multitude of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1] The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ).[2] These receptors function as ligand-inducible transcription factors.[3] The predominant and most biologically active isomer, all-trans-retinoic acid (atRA), binds with high affinity to RARs.[4][5] Another isomer, 9-cis-retinoic acid (9-cis-RA), can bind to both RARs and RXRs.[4][5]

Upon ligand binding, RARs and RXRs form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[6][7] This binding, in conjunction with the recruitment of co-activator or co-repressor complexes, modulates the transcriptional machinery, thereby activating or repressing gene expression.[7][8] This intricate signaling pathway is fundamental to the precise control of cellular function and development.

While the roles of atRA and 9-cis-RA are well-documented, the function of other stereoisomers, particularly 11-cis-retinoic acid, in gene transcription has been a subject of scientific inquiry. This guide will focus on elucidating the specific role, or lack thereof, of 11-cis-retinoic acid in this critical biological process.

The Molecular Basis of 11-cis-Retinoic Acid's Inactivity in Gene Transcription

The capacity of a retinoid isomer to induce a transcriptional response is directly correlated with its ability to bind to and activate RARs and RXRs. Extensive research has demonstrated a significant disparity in the binding affinities of various retinoic acid isomers for these receptors.

Binding Affinity of Retinoid Isomers to RAR and RXR

Competitive binding assays are instrumental in determining the affinity of different ligands for a receptor. A seminal study by Allenby et al. (1992) characterized the binding of several endogenous retinoids and stereoisomers of retinoic acid to RARs and RXRs. The results of these experiments are pivotal to understanding the functional role of 11-cis-retinoic acid.

The study utilized nucleosol preparations from COS-1 cells transiently transfected with RAR and RXR expression vectors. Competition binding assays were performed using radiolabeled ligands ([³H]atRA for RARs and [³H]9-cis-RA for RXRs) and unlabeled competitor retinoids, including 11-cis-retinoic acid.

The findings conclusively demonstrated that 11-cis-retinoic acid, along with 7-cis- and 13-cis-retinoic acid, did not effectively compete with the radiolabeled ligands for binding to either RARs or RXRs, even at high concentrations.[4] In stark contrast, atRA and 9-cis-RA exhibited high-affinity binding to RARs, and 9-cis-RA was the only isomer to bind with high affinity to RXRs.[4]

Table 1: Binding Affinities (Kd) of Retinoic Acid Isomers for RARs and RXRs

| Retinoid Isomer | RARα (Kd, nM) | RARβ (Kd, nM) | RARγ (Kd, nM) | RXRα (Kd, nM) | RXRβ (Kd, nM) | RXRγ (Kd, nM) |

| all-trans-RA | 0.2 | 0.2 | 0.7 | No significant binding | No significant binding | No significant binding |

| 9-cis-RA | 0.5 | 0.4 | 0.7 | 15.7 | 18.3 | 14.1 |

| 11-cis-RA | No significant binding | No significant binding | No significant binding | No significant binding | No significant binding | No significant binding |

| 13-cis-RA | No significant binding | No significant binding | No significant binding | No significant binding | No significant binding | No significant binding |

Data summarized from Allenby et al. (1992). "No significant binding" indicates that the isomer did not effectively compete for binding in the assays performed.[4]

Transcriptional Activation Potential

The lack of significant binding of 11-cis-retinoic acid to RARs and RXRs strongly suggests its inability to activate the transcriptional cascade mediated by these receptors. Transcriptional activation assays, such as reporter gene assays, confirm this hypothesis. In these assays, cells are transfected with a reporter plasmid containing a RARE upstream of a reporter gene (e.g., luciferase). The activation of the reporter gene in the presence of a retinoid is a direct measure of its transcriptional activity.

Consistent with the binding data, studies have shown that atRA and 9-cis-RA are potent activators of RAR- and RXR-mediated transcription, respectively, while other isomers like 11-cis-RA show little to no activity.[4]

The Metabolic Fate of 11-cis Isomers: A Focus on Vision

While 11-cis-retinoic acid does not appear to be a key player in gene transcription, its precursor, 11-cis-retinal, is of paramount importance in the visual cycle. In the photoreceptor cells of the retina, 11-cis-retinal serves as the chromophore for the visual pigment rhodopsin.[9] Upon absorption of a photon of light, 11-cis-retinal isomerizes to all-trans-retinal, initiating the visual signal transduction cascade.[9]

The regeneration of 11-cis-retinal from all-trans-retinal is a complex enzymatic process that occurs in the retinal pigment epithelium (RPE).[10] This cycle ensures a constant supply of the chromophore necessary for vision. It is plausible that any 11-cis-retinoic acid present in the body is a minor metabolic byproduct and that the metabolic pathways are heavily geared towards the production and recycling of 11-cis-retinal for vision, and all-trans-retinoic acid for systemic gene regulation.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the canonical retinoid signaling pathway and a typical experimental workflow for assessing retinoid activity.

Canonical Retinoid Signaling Pathway

Reporter Gene Assay Workflow

Detailed Experimental Protocols

For researchers wishing to investigate the transcriptional activity of retinoid isomers, the following are detailed protocols for key experiments.

Reporter Gene Assay

This assay quantifies the ability of a compound to activate transcription via a specific response element.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Cell culture medium and supplements

-

Reporter plasmid containing a RARE upstream of a luciferase gene (e.g., pGL3-RARE-luc)

-

Expression plasmids for RAR and RXR (optional, for cells with low endogenous receptor levels)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Retinoid isomers (atRA, 9-cis-RA, 11-cis-RA) dissolved in a suitable solvent (e.g., DMSO)

-

Luciferase assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the RARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency. If necessary, co-transfect with RAR and RXR expression plasmids.

-

Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of the retinoid isomers or vehicle control.

-

Incubation: Incubate the cells for another 24-48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the activity of the treated cells to the vehicle control to determine the fold induction.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine whether a specific protein (e.g., RAR/RXR) is associated with a specific DNA region (e.g., a RARE) in vivo.

Materials:

-

Cells treated with retinoid isomers or vehicle control

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibodies specific for RAR and RXR

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting a known RARE and a negative control region

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Quenching: Quench the cross-linking reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against the protein of interest (RAR or RXR) or a negative control IgG overnight.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform quantitative PCR using primers for the target RARE and a negative control region to quantify the amount of precipitated DNA.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA (or gel shift assay) is an in vitro technique used to detect protein-DNA interactions.

Materials:

-

Purified RAR and RXR proteins

-

Radiolabeled or fluorescently labeled DNA probe containing a RARE

-

Binding buffer

-

Polyacrylamide gel

-

Electrophoresis apparatus

-

Unlabeled competitor DNA (specific and non-specific)

-

Retinoid isomers

Protocol:

-

Binding Reaction: Incubate the purified RAR and RXR proteins with the labeled RARE probe in the binding buffer. Include reactions with and without retinoid isomers.

-

Competition: For competition experiments, add an excess of unlabeled specific or non-specific competitor DNA to the binding reaction before adding the labeled probe.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the labeled DNA by autoradiography (for radiolabeled probes) or fluorescence imaging. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.

Conclusion and Future Directions

The available evidence strongly indicates that 11-cis-retinoic acid is not a direct and potent modulator of gene transcription through the canonical RAR/RXR signaling pathway. Its inability to effectively bind to these nuclear receptors distinguishes it from the biologically active isomers, all-trans-retinoic acid and 9-cis-retinoic acid. This lack of activity underscores the high degree of stereospecificity of the RAR and RXR ligand-binding pockets.

For drug development professionals, this information is critical. Efforts to design synthetic retinoids for therapeutic purposes should focus on structures that mimic the binding characteristics of atRA and 9-cis-RA to achieve desired transcriptional responses. The inert nature of 11-cis-retinoic acid in this context makes it an unsuitable candidate for such applications.

Future research could explore potential non-canonical or indirect effects of 11-cis-retinoic acid on gene expression, although its low endogenous levels outside of the eye suggest that such roles, if any, are likely to be minor. Further investigation into the metabolic pathways that control the isomerization of retinoids will continue to provide valuable insights into the precise regulation of gene expression by this vital class of signaling molecules.

References

- 1. pnas.org [pnas.org]

- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 3. Transcriptional activities of retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. The Roles of Retinoic Acid and Retinoic Acid Receptors in Inducing Epigenetic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the 11-cis-specific retinyl-ester synthase in retinal Müller cells as multifunctional O-acyltransferase (MFAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site of conversion of endogenous all-trans-retinoids to 11-cis-retinoids in the bovine eye - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of 11-cis-Retinoic Acid and the Retinoic Acid Receptor (RAR)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The interaction between retinoids and the Retinoic Acid Receptor (RAR) is a cornerstone of cellular signaling, governing processes from embryonic development to cellular differentiation. While all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid are well-established as high-affinity ligands and potent activators of RARs, the role of other stereoisomers is less pronounced. This technical guide provides a comprehensive analysis of the interaction between 11-cis-retinoic acid and the three RAR isotypes (RARα, RARβ, and RARγ). Through a synthesis of available data, this document demonstrates that 11-cis-retinoic acid is a poor ligand for RARs and does not significantly activate receptor-mediated transcription. This guide presents quantitative data for key retinoid isomers, detailed experimental protocols for assessing ligand-receptor interactions, and visual diagrams of the underlying molecular pathways.

Ligand Binding Affinity of Retinoid Isomers to RARs

The affinity of a ligand for its receptor is a critical determinant of its biological activity. Radioligand binding assays are commonly employed to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of a test compound.

Comparative Binding Affinities of Retinoic Acid Isomers

Studies characterizing the binding of various retinoic acid stereoisomers to RARs have revealed a high degree of selectivity. Notably, 11-cis-retinoic acid, along with 7-cis and 13-cis isomers, does not effectively compete for binding to RARs.[1] In contrast, all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid bind to all three RAR subtypes with high affinity, exhibiting Kd values in the nanomolar range.[1]

| Ligand | Receptor | Binding Affinity (Kd, nM) |

| all-trans-Retinoic Acid (ATRA) | RARα, RARβ, RARγ | 0.2 - 0.7 |

| 9-cis-Retinoic Acid | RARα, RARβ, RARγ | 0.2 - 0.7 |

| 11-cis-Retinoic Acid | RARα, RARβ, RARγ | No effective binding |

Table 1: Summary of binding affinities of retinoic acid isomers to RARs. Data compiled from competitive binding assays.[1]

Transcriptional Activation of RARs by Retinoid Isomers

Upon ligand binding, RARs undergo a conformational change, leading to the recruitment of co-activators and the initiation of target gene transcription. Reporter gene assays are a standard method to quantify the ability of a compound to activate this signaling pathway, typically by measuring the half-maximal effective concentration (EC50).

Comparative Transcriptional Activation by Retinoic Acid Isomers

Consistent with the binding affinity data, 11-cis-retinoic acid is not a significant activator of RAR-mediated transcription. In contrast, both ATRA and 9-cis-retinoic acid are potent activators of all three RAR isotypes, with EC50 values in the low nanomolar range.

| Ligand | Receptor | Transcriptional Activation (EC50, nM) |

| all-trans-Retinoic Acid (ATRA) | RARα | 169 |

| RARβ | 9 | |

| RARγ | 2 | |

| 9-cis-Retinoic Acid | RARα | 13 |

| RARβ | 173 | |

| RARγ | 58 | |

| 11-cis-Retinoic Acid | RARα, RARβ, RARγ | Not an effective activator |

Table 2: Summary of transcriptional activation of RAR isotypes by retinoic acid isomers. Data is derived from reporter gene assays in COS-7 cells.[2]

Signaling Pathway and Experimental Workflows

RAR Signaling Pathway

The canonical pathway for RAR activation involves the binding of an agonist ligand, which induces a conformational change in the receptor. This change facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes, leading to the initiation of transcription of target genes.

Experimental Workflow: Ligand Binding Assay

A competitive radioligand binding assay is a common method to determine the binding affinity of a test compound. This workflow outlines the key steps.

References

The Endogenous Presence of 11-cis-Retinoic Acid in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules in a myriad of physiological processes, from embryonic development to adult tissue homeostasis. While all-trans-retinoic acid is the most studied isomer, the endogenous presence and specific roles of other isomers, such as 11-cis-retinoic acid, are of increasing interest. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of 11-cis-retinoic acid in various tissues. It details the biosynthetic pathways, signaling mechanisms, and quantitative data available. Furthermore, this guide outlines the key experimental protocols for the detection and quantification of this retinoid isomer, offering a valuable resource for researchers in the field.

Introduction to Retinoid Isomers and their Significance

Vitamin A (retinol) and its derivatives, collectively known as retinoids, are essential for a wide range of biological functions, including vision, immune response, cell differentiation, and proliferation.[1][2] The biological activity of retinoids is mediated by various isomers, with all-trans-retinoic acid (atRA) being the most abundant and well-characterized ligand for nuclear retinoic acid receptors (RARs).[1][3] However, other isomers, including 9-cis-retinoic acid, 13-cis-retinoic acid, and 11-cis-retinoic acid, are also found endogenously and exhibit distinct biochemical properties and receptor interactions.[1][4]

The 11-cis isomer of retinal is famously known for its indispensable role as the chromophore in visual pigments (rhodopsin and cone opsins) within the retina, which is essential for light detection.[5][6][7] Upon photon absorption, 11-cis-retinal isomerizes to all-trans-retinal, initiating the visual signal transduction cascade.[8][9] While the focus has predominantly been on 11-cis-retinal in the context of vision, the existence and potential functions of 11-cis-retinoic acid in various tissues are an emerging area of research.

Biosynthesis and Metabolism of 11-cis-Retinoids

The synthesis of 11-cis-retinoids is a specialized enzymatic process that primarily occurs in the retinal pigment epithelium (RPE) of the eye.[10][11]

The Canonical Visual Cycle:

-

Esterification: All-trans-retinol, transported to the RPE, is esterified to all-trans-retinyl esters by lecithin:retinol acyltransferase (LRAT).[5][12]

-

Isomerization: The key step is the conversion of all-trans-retinyl esters to 11-cis-retinol, a reaction catalyzed by the isomerohydrolase RPE65.[10][12]

-

Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases (RDHs), such as RDH5.[8][10]

The resulting 11-cis-retinal is then transported to the photoreceptor cells to regenerate visual pigments.[6]

Formation of 11-cis-Retinoic Acid:

While the biosynthesis of 11-cis-retinal is well-established, the direct enzymatic pathway for the synthesis of 11-cis-retinoic acid is less clear. It is hypothesized that 11-cis-retinoic acid can be formed through the oxidation of 11-cis-retinal by retinaldehyde dehydrogenases (RALDHs).[1] The expression of various RALDH isozymes in different tissues suggests that the capacity for this conversion may not be limited to the eye.

Quantitative Data on Endogenous Retinoid Levels

The quantification of endogenous retinoids is challenging due to their low concentrations and sensitivity to light and oxidation.[13][14] However, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the detection and quantification of various retinoid isomers in different tissues.[15][16]

Below is a summary of reported endogenous retinoid concentrations in various tissues. It is important to note that these values can vary significantly depending on the species, age, diet, and analytical methodology used.

| Tissue | Retinoid Isomer | Concentration (pmol/g or pmol/mL) | Species | Reference |

| Bovine Eye (RPE) | 11-cis-Retinal | Major retinoid present | Bovine | [11] |

| Bovine Eye (Retina) | all-trans-Retinol | Major retinoid present | Bovine | [11] |

| Mouse Eye | 11-cis-Retinol | ~7 pmol/eye (wild-type) | Mouse | [17] |

| Mouse Eye | 11-cis-Retinol | ~49 pmol/eye (11-cis-RoDH-/-) | Mouse | [17] |

| Mouse Serum | all-trans-Retinoic Acid | ~2.5 pmol/mL | Mouse | [13] |

| Human Serum | 13-cis-Retinoic Acid | 5.3 ± 2.43 nmol/L | Human | [18] |

| Human Serum | all-trans-Retinoic Acid | 11.8 ± 3.3 nmol/L | Human | [18] |

| Mouse Liver | all-trans-Retinoic Acid | Varies with diet | Mouse | [19] |

| Mouse Brain | all-trans-Retinoic Acid | Varies by region | Mouse | [16] |

| Mouse Testis | all-trans-Retinoic Acid | Present | Mouse | [16] |

Note: Specific quantitative data for endogenous 11-cis-retinoic acid across a wide range of non-ocular tissues remains scarce in the literature.

Signaling Pathways of Retinoic Acid Isomers

Retinoic acids exert their biological effects primarily by regulating gene expression through nuclear receptors.[20] The two main classes of nuclear receptors for retinoids are the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with three subtypes (α, β, γ).[21][22]

These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][20] While all-trans- and 9-cis-retinoic acid are established ligands for these receptors, the interaction of 11-cis-retinoic acid with RARs and RXRs is not as well characterized. Some studies suggest that 11-cis-retinoic acid does not effectively compete for binding to either RARs or RXRs.[23][24]

Experimental Protocols for Retinoid Analysis

The accurate analysis of endogenous retinoids requires meticulous sample handling and robust analytical methods to prevent isomerization and degradation.[13][25]

Sample Preparation and Extraction

This protocol is a generalized procedure for the extraction of retinoids from tissues.

-

Tissue Homogenization:

-

Internal Standard Spiking:

-

Add a known amount of an internal standard (e.g., a deuterated retinoid analogue) to the homogenate to correct for extraction losses and variations in instrument response.

-

-

Liquid-Liquid Extraction:

-

Add an equal volume of cold ethanol containing an antioxidant (e.g., butylated hydroxytoluene, BHT) to precipitate proteins.[19]

-

Vortex the mixture thoroughly.

-

Add a non-polar solvent, such as hexane, to extract the retinoids.[13]

-

Vortex vigorously and then centrifuge to separate the organic and aqueous phases.

-

Carefully collect the upper organic layer containing the retinoids.

-

Repeat the extraction step to ensure complete recovery.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, precise volume of the mobile phase to be used for chromatographic analysis.

-

Chromatographic Separation and Detection

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase columns (e.g., C18) are commonly used for separating retinoid isomers.[15]

-

Mobile Phase: A gradient of solvents, such as acetonitrile, methanol, and water with a small amount of acid (e.g., formic or acetic acid), is often employed.[15]

-

Detection: UV detection at the characteristic absorbance maximum of retinoids (around 340-350 nm) is a common method.[13][25]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV, allowing for the detection of very low abundance isomers.[14][16]

-

The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of the target retinoid and its internal standard.[15]

-

Conclusion and Future Directions

The endogenous presence of 11-cis-retinoic acid, while established in the context of the visual cycle in the eye, remains an under-investigated area in other tissues. The development of highly sensitive analytical techniques has opened the door to exploring the distribution and concentration of this and other rare retinoid isomers. Future research should focus on:

-

Comprehensive Tissue Profiling: A systematic, quantitative analysis of 11-cis-retinoic acid across a wide range of tissues in different physiological and pathological states.

-

Elucidation of Biosynthetic Pathways: Identifying the specific enzymes responsible for the synthesis of 11-cis-retinoic acid in various tissues.

-

Functional Characterization: Determining the specific biological roles of 11-cis-retinoic acid, including its potential interactions with nuclear receptors and other signaling pathways.

A deeper understanding of the tissue-specific presence and function of 11-cis-retinoic acid will undoubtedly provide new insights into the complex biology of retinoid signaling and may unveil novel therapeutic targets for a variety of diseases.

References

- 1. Retinoic acid - Wikipedia [en.wikipedia.org]

- 2. Retinoic Acid and Retinoid X Receptors | MDPI [mdpi.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. In vivo isomerization of retinoic acids. Rapid isomer exchange and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Retinal [chm.bris.ac.uk]

- 8. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of 11-cis-retinyl esters in vertebrate cone vision - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Site of conversion of endogenous all-trans-retinoids to 11-cis-retinoids in the bovine eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Disruption of the 11-cis-Retinol Dehydrogenase Gene Leads to Accumulation of cis-Retinols and cis-Retinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. endogenous retinoic acid: Topics by Science.gov [science.gov]

- 19. jfda-online.com [jfda-online.com]

- 20. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 22. Retinoid X receptor - Wikipedia [en.wikipedia.org]

- 23. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

chemical and physical properties of 11-cis-Retinoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-cis-Retinoic acid, a geometric isomer of retinoic acid, is a crucial retinoid involved in various biological processes, most notably in the visual cycle. While its sibling molecule, all-trans-retinoic acid, is a well-established signaling molecule that regulates gene expression through nuclear receptors, the specific roles of 11-cis-retinoic acid are more nuanced and a subject of ongoing research. This technical guide provides an in-depth overview of the chemical and physical properties of 11-cis-retinoic acid, its known signaling pathways, and detailed experimental protocols for its synthesis and analysis. The information is presented to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this significant biomolecule.

Chemical and Physical Properties

11-cis-Retinoic acid is a light- and heat-sensitive compound. Its properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid | |

| Synonyms | Isotretinoin EP Impurity F | [1] |

| CAS Number | 68070-35-9 | [1][2] |

| Molecular Formula | C₂₀H₂₈O₂ | [1][2] |

| Molecular Weight | 300.44 g/mol | [1][2] |

| Appearance | White to yellow or yellow crystalline powder | [3] |

| Melting Point | 89-92 °C | [3][4] |

| Boiling Point | 462.8 °C at 760 mmHg | [3] |

| Solubility | Soluble in methanol and chloroform. Slightly soluble in ethanol and ethyl acetate. Sparingly soluble in aqueous solutions. | [4][5] |

| UV-Vis Absorption | Absorbs light in the ultraviolet spectrum, typically around 325-380 nm. | [6] |

Signaling Pathways and Biological Role

The biological significance of 11-cis-retinoic acid is intrinsically linked to the broader family of retinoids and their role in vision and gene regulation.

The Visual Cycle

The most well-documented role for an 11-cis-retinoid is that of 11-cis-retinal in vision. In the photoreceptor cells of the retina, 11-cis-retinal acts as the chromophore for the protein opsin, forming rhodopsin. Upon absorption of a photon of light, 11-cis-retinal isomerizes to all-trans-retinal, triggering a conformational change in opsin that initiates the visual signal cascade.[7] The all-trans-retinal is then recycled back to 11-cis-retinal through a series of enzymatic reactions known as the visual cycle, which primarily occurs in the retinal pigment epithelium (RPE).[8][9] 11-cis-retinol is a key intermediate in this cycle.[10]

Figure 1: Simplified diagram of the canonical visual cycle.

Nuclear Receptor Signaling

All-trans-retinoic acid and 9-cis-retinoic acid are well-characterized ligands for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), respectively.[11] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[11][12] This signaling pathway is crucial for embryonic development, cell differentiation, and immune function.[12]

The direct role of 11-cis-retinoic acid as a ligand for RARs and RXRs is less clear. Some studies suggest that 11-cis-retinoic acid has a much lower affinity for these receptors compared to the all-trans and 9-cis isomers.[13] However, the possibility of its conversion to a more active isomer or having distinct, yet-to-be-fully-elucidated signaling roles cannot be entirely ruled out.

Figure 2: Overview of retinoic acid nuclear receptor signaling.

Experimental Protocols

Synthesis of 11-cis-Retinoids

A common and efficient method for the synthesis of 11-cis-retinoids is the zinc-mediated semi-hydrogenation of an 11-yne-retinoid precursor. This method offers high stereoselectivity for the cis double bond.[2][14]

Methodology:

-

Activation of Zinc:

-

Semi-hydrogenation Reaction:

-

Immediately transfer the freshly activated zinc to a reaction flask containing a solvent mixture (e.g., isopropanol and water).[2]

-

Add a solution of the 11-yne-retinoid precursor (1 eq) in isopropanol to the activated zinc suspension.[2]

-

Stir the mixture vigorously at room temperature for approximately 20-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]

-

-

Workup and Purification:

-

Once the reaction is complete, filter the mixture through Celite, washing with diethyl ether and water.[2]

-

Separate the organic phase, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[2]

-

Remove the solvent under reduced pressure.

-

Purify the resulting 11-cis-retinoid by column chromatography on silica gel.[3]

-

Figure 3: Experimental workflow for the synthesis of 11-cis-retinoids.

Analysis of Retinoic Acid Isomers by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of retinoic acid isomers in biological samples.[15][16]

Methodology:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer.

-

Perform liquid-liquid extraction to separate the retinoids from other cellular components. A common procedure involves saponification with ethanolic potassium hydroxide followed by extraction with hexane.[15]

-

Evaporate the organic solvent and reconstitute the sample in the mobile phase.

-

-

LC Separation:

-

Use a C18 or other suitable reversed-phase column for the chromatographic separation of the retinoic acid isomers.

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

-

MS/MS Detection:

-

Utilize an electrospray ionization (ESI) source, often in negative ion mode, for the ionization of the retinoic acid molecules.[17]

-

Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each isomer.

-

Conclusion

11-cis-Retinoic acid is a retinoid of significant interest due to its close relationship with the visual cycle and the broader signaling pathways of retinoic acid. While its direct role in gene regulation via nuclear receptors appears to be less pronounced than that of its all-trans and 9-cis isomers, its presence and potential metabolic interconversions warrant further investigation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and analyze 11-cis-retinoic acid, facilitating further exploration of its biological functions and therapeutic potential. As our understanding of the intricate network of retinoid signaling continues to evolve, the specific contributions of each isomer, including 11-cis-retinoic acid, will become increasingly clear, potentially opening new avenues for drug discovery and development.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Biosynthesis of 11-cis-retinoids and retinyl esters by bovine pigment epithelium membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. researchgate.net [researchgate.net]

- 7. Retinal [chm.bris.ac.uk]

- 8. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 12. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. columbia.edu [columbia.edu]

- 15. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciex.com [sciex.com]

- 17. waters.com [waters.com]

An In-depth Technical Guide on Retinoic Acid in Early Embryonic Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Retinoic acid (RA) is a critical signaling molecule in early embryonic development, acting as a morphogen to regulate gene expression and guide cell differentiation and tissue patterning. The biologically active form predominantly responsible for these effects is all-trans-retinoic acid (atRA). This technical guide provides a comprehensive overview of the synthesis, signaling pathways, and functions of atRA in embryogenesis. It also addresses the role of other isomers, specifically 11-cis-retinoic acid, for which there is currently a lack of substantial evidence supporting a direct role in early embryonic development outside of the visual cycle. This document includes quantitative data on atRA concentrations and receptor binding affinities, detailed experimental protocols for studying RA signaling, and visualizations of key pathways and workflows.

Introduction: The Central Role of All-Trans-Retinoic Acid in Embryogenesis

All-trans-retinoic acid (atRA), a metabolite of vitamin A (retinol), is essential for the normal development of vertebrates.[1][2][3] It plays a pivotal role in a multitude of developmental processes, including the formation of the body axis, patterning of the central nervous system, and the development of organs such as the heart, lungs, and kidneys.[1][4] The precise regulation of atRA levels in both space and time is crucial, as either a deficiency or an excess of atRA can lead to severe developmental defects.[5]

The All-Trans-Retinoic Acid Signaling Pathway

The synthesis and degradation of atRA are tightly controlled to establish concentration gradients across embryonic tissues. These gradients are interpreted by cells, leading to differential gene expression and cell fate determination.

Synthesis of All-Trans-Retinoic Acid

The production of atRA from retinol is a two-step enzymatic process:

-

Oxidation of Retinol to Retinaldehyde: Retinol is first oxidized to retinaldehyde. This reaction is catalyzed by alcohol dehydrogenases (ADHs) and retinol dehydrogenases (RDHs).[1][4]

-

Oxidation of Retinaldehyde to Retinoic Acid: Retinaldehyde is then irreversibly oxidized to atRA by retinaldehyde dehydrogenases (RALDHs).[1][4] Three main RALDH isozymes (RALDH1, RALDH2, and RALDH3) have distinct, tissue-specific expression patterns during development, which are crucial for establishing localized sources of atRA.[6]

Degradation of All-Trans-Retinoic Acid

The catabolism of atRA is primarily carried out by the cytochrome P450 family 26 (CYP26) enzymes (CYP26A1, CYP26B1, and CYP26C1). These enzymes hydroxylate atRA, rendering it inactive. The expression of CYP26 enzymes in regions where atRA signaling is not required creates "sinks" that are essential for sharpening the boundaries of atRA signaling domains and protecting tissues from inappropriate atRA exposure.

Nuclear Receptor Signaling